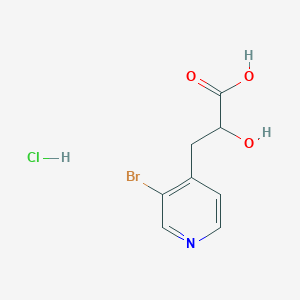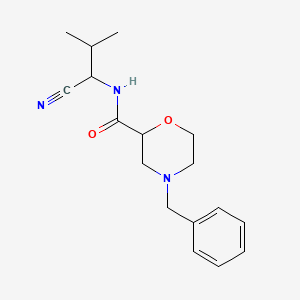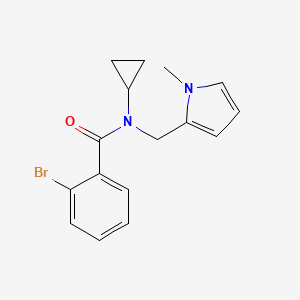![molecular formula C28H25ClN2O4 B2806541 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631891-82-2](/img/new.no-structure.jpg)
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique chromeno-pyrrole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process often begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the benzyloxy and dimethylaminoethyl groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets.
Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific diseases or conditions. Further research could explore its efficacy and safety as a pharmaceutical agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.
作用机制
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1-(4-(Methoxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methoxy group instead of a benzyloxy group.
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(ethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with an ethylamino group instead of a dimethylamino group.
Uniqueness
The uniqueness of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
631891-82-2 |
|---|---|
分子式 |
C28H25ClN2O4 |
分子量 |
488.97 |
IUPAC 名称 |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25ClN2O4/c1-30(2)14-15-31-25(19-8-11-21(12-9-19)34-17-18-6-4-3-5-7-18)24-26(32)22-16-20(29)10-13-23(22)35-27(24)28(31)33/h3-13,16,25H,14-15,17H2,1-2H3 |
InChI 键 |
MEQKQOKWAFKGGX-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2806459.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2806460.png)


![2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2806465.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)
![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2806469.png)


![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)
![1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2806477.png)
![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)
![3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2806479.png)
![2-{[4-oxo-3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile](/img/structure/B2806480.png)
